Galactitol
Description
This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound has been reported in Gymnopilus spectabilis, Salacia chinensis, and other organisms with data available.
This compound is a naturally occurring product of plants obtained following reduction of galactose. It appears as a white crystalline powder with a slight sweet taste. It may form in excess in the lens of the eye in galactosemias a deficiency of galactokinase.
A naturally occurring product of plants obtained following reduction of GALACTOSE. It appears as a white crystalline powder with a slight sweet taste. It may form in excess in the lens of the eye in GALACTOSEMIAS, a deficiency of GALACTOKINASE.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-GUCUJZIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046051 | |
| Record name | D-Galactitol | |
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Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS], Solid | |
| Record name | Galactitol | |
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| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
31,0 mg/mL at 15 °C | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
608-66-2 | |
| Record name | Galactitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Galactitol | |
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| Record name | Galactitol | |
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| Record name | D-Galactitol | |
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| Record name | Galactitol | |
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| Record name | GALACTITOL | |
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| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
189.5 °C | |
| Record name | Galactitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000107 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Dulcitol Biosynthesis and Metabolism in Biological Systems
Dulcitol Catabolism and Degradation Pathways
Enzymatic Breakdown of Dulcitol to D-Tagatose
The conversion of dulcitol to D-tagatose is an important metabolic step that typically involves an oxidation reaction. This process is catalyzed by specific enzymes, notably galactitol dehydrogenase, which requires nicotinamide-adenine dinucleotide (NAD) as a co-enzyme google.comasm.org.
Research has demonstrated the efficacy of certain bacterial strains in this bioconversion. For instance, Arthrobacter globiformis ST48 has been identified for its potent ability to oxidize dulcitol to D-tagatose, achieving yields as high as 85% asm.orgnih.gov. Similarly, Mycobacterium smegmatis has also been reported to produce D-tagatose from D-galactitol nih.gov. Crude extracts from Pseudomonas sp., when grown on dulcitol, have shown this compound dehydrogenase activity, indicating their capacity for this conversion asm.org.
Further Metabolic Fates of Dulcitol Metabolites
D-Tagatose, a ketohexose, is a primary metabolite derived from dulcitol capes.gov.br. Its metabolic fate involves further enzymatic transformations. A notable enzyme, tagatose kinase, found in Mycobacterium butyricum, catalyzes the phosphorylation of D-tagatose to D-tagatose 6-phosphate. This reaction is ATP-dependent and requires the presence of Mg²⁺, Mn²⁺, or Fe²⁺ nih.gov.
In specific microorganisms, D-tagatose can be catabolized through the 6-phosphate tagatose pathway mdpi.com. In humans, the absorption of ingested D-tagatose is approximately 20-25% in the small intestine, with the unabsorbed portion undergoing fermentation in the large bowel foodstandards.gov.aumdpi.com. The absorbed D-tagatose is metabolized via a pathway similar to that of fructose (B13574). It is phosphorylated by fructokinase to tagatose-1-phosphate in the liver mdpi.com. The relatively slower breakdown rate of tagatose-1-phosphate can lead to its accumulation, which in turn stimulates glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate. This process further accelerates glycogen (B147801) formation by stimulating liver glycogen synthase mdpi.com. Galactose metabolism, which includes dulcitol as an intermediate, is a significantly enriched metabolic pathway in certain physiological contexts in mammals amegroups.org.
Comparative Biochemistry of Dulcitol Metabolism Across Species
Dulcitol metabolism exhibits variations across different biological kingdoms, reflecting diverse enzymatic machinery and physiological roles.
Dulcitol Metabolism in Plants, Fungi, and Mammals
Dulcitol is found across various life forms, and its metabolism is adapted to the specific physiological needs of each organism.
Plants: Dulcitol (this compound) is present in several plant species, including Celastrus aculeatus caymanchem.comneist.res.in. While its presence is confirmed, detailed pathways for its synthesis and breakdown in plants are areas of ongoing research. Its role in plant metabolism is often linked to sugar alcohol pathways uniprot.org.
Fungi: Fungi also engage in dulcitol metabolism uniprot.org. Studies have indicated that the content of dulcitol in fungi, such as Aspergillus montevidensis, can be altered in response to osmotic stress, suggesting its involvement in sugar metabolism and adaptation nih.gov. Furthermore, Trichoderma reesei RUT C-30 has been observed to induce α-galactosidase activity when dulcitol serves as a carbon source, highlighting its utilization by some fungal species researchgate.net.
Mammals: In mammals, dulcitol (this compound) is a metabolic product of galactose hmdb.ca. The enzyme aldose reductase catalyzes the reduction of galactose to dulcitol wikipedia.orgaao.orghmdb.ca. In humans, particularly in individuals with conditions like galactokinase deficiency or galactosemia, there can be an excessive accumulation of dulcitol. This accumulation is notably observed in the lens of the eye, which can lead to the formation of cataracts wikipedia.orgcaymanchem.comhmdb.ca. High concentrations of this compound in infants with galactosemia have also been linked to severe health issues, including hepatomegaly (enlarged liver), cirrhosis, renal failure, vomiting, seizures, hypoglycemia, lethargy, brain damage, and ovarian failure hmdb.ca. At sufficiently high levels, dulcitol can function as a metabotoxin, neurotoxin, and hepatotoxin hmdb.ca.
Biological Roles and Mechanistic Investigations of Dulcitol
Osmoregulatory Functions of Dulcitol in Stress Adaptation
Dulcitol plays a crucial role as an osmoprotectant, enabling organisms to adapt and thrive in adverse environmental conditions, particularly those involving osmotic stress. fishersci.sewikipedia.org
Dulcitol Accumulation in Response to Osmotic Stress
Under conditions of osmotic stress, such as water deficit or high salinity, various organisms accumulate polyols, including dulcitol, as a vital adaptive mechanism. wikipedia.orgguidetopharmacology.orgfishersci.cafishersci.co.uknih.govnih.gov In water-stressed grapevines (cv. Tempranillo), the concentration of dulcitol significantly increased in berry mesocarps, with a notable 5- to 6-fold accumulation observed in response to water-deficit stress. nih.govfishersci.ca Similarly, the marine fungus Cirrenalia pygmea accumulates dulcitol, alongside erythritol (B158007) and mannitol (B672), in response to changes in salinity. guidetopharmacology.org In the necrotrophic fungus Alternaria brassicicola, dulcitol, along with glycerol (B35011) and arabitol, demonstrated strong accumulation under sorbitol stress, acting as intracellular osmolytes. fishersci.co.uk
In mammalian systems, studies on JS1 Schwann cells revealed that dulcitol accumulated when the cells were cultured with galactose. Furthermore, its levels dramatically increased when these cells were exposed to hyperosmotic medium supplemented with either glucose or galactose, indicating its involvement in osmotic stress response. fishersci.ca However, an excess accumulation of dulcitol in the lens of the eye, particularly in individuals with galactokinase deficiency (a form of galactosemia), can lead to the formation of cataracts. This accumulation induces osmotic stress, causing lens swelling and contributing to the pathology. wikipedia.orgwikipedia.orgmpg.denih.govnih.govuni.lu
Table 1: Dulcitol Accumulation in Response to Osmotic Stress in Select Organisms
| Organism / Cell Type | Stress Condition | Observed Dulcitol Accumulation | Reference |
| Grapevine (berry mesocarps) | Water-deficit stress | 5- to 6-fold increase | nih.gov |
| Cirrenalia pygmea (marine fungus) | Salinity changes | Accumulation observed | guidetopharmacology.org |
| Alternaria brassicicola (fungus) | Sorbitol stress | Strong accumulation observed | fishersci.co.uk |
| JS1 Schwann cells | Hyperosmotic medium + galactose/glucose | Dramatic increase observed | fishersci.ca |
| Human lens (pathological) | Galactosemia (excess galactose) | Accumulation leading to cataracts | wikipedia.orgmpg.denih.gov |
Role of Dulcitol in Cellular Turgor Maintenance
Polyols, including dulcitol, are classified as compatible solutes or osmolytes because they can accumulate within cells at high concentrations without adversely affecting cellular functions, such as enzyme activity. mpg.dewikidoc.org Their primary function as osmolytes is to help restore the osmotic potential of the cytoplasm, thereby driving water uptake into the cell and maintaining cellular turgor pressure. mpg.defishersci.itnih.gov This mechanism is crucial for organisms to cope with environments that induce water deficits. For instance, in fungi like Alternaria brassicicola, the accumulation of dulcitol helps to counteract the effects of decreased cell volume and the loss of turgor pressure that occur under stress conditions. fishersci.co.uk The capacity of plants to accumulate osmotically active substances, including dulcitol, allows them to maintain turgor despite a reduction in leaf water potential, which is a key adaptive strategy against severe water deficits. fishersci.it Conversely, in the context of galactose-induced cataracts, the accumulation of dulcitol leads to osmotic stress, causing cellular swelling and disrupting the normal turgor and integrity of lens cells. wikipedia.orgmpg.denih.gov
Polyol Dehydrogenase Activity in Osmoregulation Involving Dulcitol
The osmo-protective roles of polyols are often supported by the activity of enzymes involved in their metabolism, particularly polyol dehydrogenases. guidetopharmacology.org These oxireductases can reversibly convert polyols into monosaccharides. fishersci.ca While specific studies directly detailing dulcitol dehydrogenase activity in osmoregulation are less common than those for mannitol or sorbitol dehydrogenases, the general enzymatic framework applies. Dulcitol is produced from the reduction of galactose, a reaction catalyzed by aldose reductase. fishersci.sefishersci.canih.govfishersci.ca The increased activity of polyol dehydrogenases, including mannitol dehydrogenase, has been observed in organisms like the marine fungus Cirrenalia pygmea under increased salinities, which further supports the role of polyols in osmoregulation. guidetopharmacology.orgfishersci.ca In grapevines, water-deficit stress has been shown to stimulate the reduction of fructose (B13574) into polyols via mannitol and sorbitol dehydrogenases, leading to higher intracellular concentrations of these compounds, including dulcitol. nih.govfishersci.ca
Mechanisms of Water Transport and Dulcitol Homeostasis in Osmotic Environments
Osmoregulation is fundamentally the process by which organisms maintain the balance of salt and water across their cellular membranes. researchgate.netfishersci.sethegoodscentscompany.com Water movement across these semipermeable membranes occurs in response to osmotic pressure gradients. thegoodscentscompany.comnih.gov The accumulation of dulcitol, which acts as an impermeable osmolyte, creates an osmotic gradient that drives water into the cells. This phenomenon is clearly observed in the development of galactose-induced cataracts, where dulcitol retention leads to cellular swelling. wikipedia.orgnih.govmetabolomicsworkbench.org
Dulcitol in Cellular Stress Response Mechanisms
Dulcitol as a Metabolite in Thermal Protection
While dulcitol is recognized for its thermal stability, particularly in the context of its application as a phase change material for thermal energy storage, direct biological evidence of its role as a metabolite specifically providing thermal protection within living organisms is not extensively documented in the provided research findings. Studies have investigated the thermal stability of dulcitol in industrial applications, noting its ability to withstand heating cycles in various atmospheres. However, these investigations primarily pertain to its physical properties for material science, rather than a direct biological function as a protective metabolite against heat stress in biological systems.
Dulcitol's Involvement in Drought Tolerance Mechanisms
Plants employ diverse strategies to cope with drought stress, including osmotic adjustment, synthesis of protective proteins, and activation of antioxidant systems. mdpi.comijcmas.com Osmotic adjustment, a key physiological adaptation, involves the accumulation of compatible solutes or osmoprotectants within cells to maintain turgor pressure and facilitate water uptake. ijcmas.commdpi.comnih.govmdpi.com Dulcitol, as a sugar alcohol and polyol, falls into the category of these osmoprotectants. mdpi.comnih.govmdpi.comnih.gov Sugar alcohols, including dulcitol, mannitol, and sorbitol, contribute to stress tolerance by regulating cellular osmotic levels, increasing the water potential of cells, and aiding in the sequestration of ions like Na+ from the cytosol into the vacuole. mdpi.com They also promote growth, scavenge reactive oxygen species (ROS), and help maintain cell turgor. mdpi.com The biosynthesis and accumulation of such osmolytes are crucial events in activating stress signaling pathways in plants exposed to abiotic stresses, including drought. nih.govfrontiersin.org
Dulcitol in Fungal Stress Adaptation and Viability
Dulcitol has been observed to play a protective role in microbial stress adaptation. In studies involving Pseudomonas putida KT2440, a bacterium, dulcitol was identified as one of the polyalcohols that effectively protected the bacterium from desiccation stress, significantly improving its survival. plos.org This suggests a role for dulcitol in maintaining cellular viability under conditions of water deficit. While research directly detailing dulcitol's specific mechanisms in fungal stress adaptation is less extensive, other polyols like mannitol and trehalose (B1683222) are known to accumulate in fungal spores and hyphae, contributing to their viability, survival, and tolerance to adverse conditions such as oxidative stress, freezing, and desiccation. oup.com Dulcitol has also been tested as a carbon source for the growth of the fungal pathogen Cryptococcus neoformans. asm.org
Dulcitol's Influence on Cellular Signaling Pathways
Dulcitol has been shown to exert influence over several critical cellular signaling pathways, impacting inflammatory responses and programmed cell death.
Impact on TLR4/NF-κB Signaling Pathway
Research indicates that dulcitol can modulate the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. In studies involving lipopolysaccharide (LPS)-induced intestinal injury in piglets, dulcitol supplementation suppressed the TLR4/NF-κB signaling pathway at both mRNA and protein levels. nih.govpatsnap.com This inhibition contributed to the alleviation of intestinal barrier injury, suggesting an anti-inflammatory role. nih.gov Furthermore, dulcitol has been shown to ameliorate LPS-induced acute lung injury in mice by inhibiting TLR4/NF-κB activation. dntb.gov.ua
Table 1: Impact of Dulcitol on TLR4/NF-κB Signaling Pathway
| Model System | Stimulus | Dulcitol Effect on TLR4/NF-κB Pathway | Observed Outcome | Source |
| Piglets (Intestinal) | LPS | Suppression at mRNA and protein levels | Alleviation of intestinal barrier injury | nih.govpatsnap.com |
| Mice (Acute Lung Injury) | LPS | Inhibition of activation | Amelioration of acute lung injury | dntb.gov.ua |
Regulation of Apoptosis Pathways by Dulcitol
Dulcitol demonstrates a significant role in regulating apoptosis, or programmed cell death. In LPS-challenged piglets, dulcitol addition was found to inhibit apoptosis. nih.gov Conversely, in hepatocellular carcinoma (HepG2) cells and C6 glioma cells, dulcitol has been shown to induce apoptosis. nih.govtandfonline.com This pro-apoptotic effect in cancer cells involves several key molecular changes:
Upregulation of Pro-apoptotic Proteins: Dulcitol increases the expression of Bax, cleaved-caspase9, cleaved-caspase3, and cytochrome c. nih.govtandfonline.com
Downregulation of Anti-apoptotic Proteins: It decreases the levels of Bcl-2 and Bcl-xl. nih.govtandfonline.com
Induction of Oxidative Stress: Dulcitol enhances malondialdehyde (MDA) levels and reduces superoxide (B77818) dismutase (SOD) and catalase (CAT) activities, suggesting that it induces tumorous apoptosis by increasing cellular oxidative status. tandfonline.com
Table 2: Dulcitol's Regulation of Apoptosis Pathways
| Cell Type / Model System | Dulcitol Effect | Key Molecular Changes (Pro-apoptotic) | Key Molecular Changes (Anti-apoptotic) | Source |
| HepG2 cells (HCC) | Induces apoptosis | Bax, cleaved-caspase9, cleaved-caspase3, cytochrome c (upregulated) | Bcl-2 (downregulated) | nih.gov |
| C6 glioma cells | Induces apoptosis | Bax, cytochrome c (upregulated) | Bcl-xl (downregulated) | tandfonline.com |
| Piglets (LPS-challenged) | Inhibits apoptosis | (Not specified as pro-apoptotic) | (Not specified as anti-apoptotic) | nih.gov |
Dulcitol's Interaction with SIRT1/p53 Pathway
Dulcitol has been identified as an inhibitor of Sirtuin 1 (SIRT1), a protein deacetylase involved in various cellular events including cell cycle, senescence, and apoptosis. nih.govkjpp.net Studies have shown that dulcitol suppresses the proliferation and migration of hepatocellular carcinoma cells by regulating the SIRT1/p53 pathway. nih.gov Specifically, dulcitol downregulates the protein expression of SIRT1 and upregulates p53 and acetylated-p53 (K382) in a dose-dependent manner. nih.gov The interaction between SIRT1 and p53 is crucial, as SIRT1 deacetylation of p53 can modulate p53 activity and influence processes like apoptosis and senescence. nih.govaging-us.comresearchgate.net By inhibiting SIRT1, dulcitol promotes p53 activation, leading to inhibited proliferation, migration, and invasion of cancer cells. nih.gov
Dulcitol's Role in Modulating Gut Microbiota
Dulcitol plays a significant role in modulating the composition and activity of gut microbiota. In studies involving piglets, dulcitol supplementation was observed to alter the gut microbial community. nih.gov Specifically, it increased the abundance of short-chain fatty acid (SCFA)-producing bacteria, such as Lactobacillus, Blautia, and Faecalibacterium, at the genus level. nih.gov Conversely, dulcitol decreased the relative abundance of Proteobacteria at the phylum level, and Pseudomonas and Delftia at the genus level. nih.gov This modulation of the gut microbiota by dulcitol is associated with beneficial effects, such as alleviating LPS-induced intestinal barrier injury. nih.gov Dulcitol, along with other compounds like D-sorbitol and N-acetylglucosamine, has been recognized for its important role in gut microbiota modulation and activity. utupub.firesearchgate.net
Table 3: Dulcitol's Impact on Gut Microbiota Composition in Piglets
| Bacterial Group/Genus | Effect of Dulcitol Supplementation | Source |
| Lactobacillus | Increased abundance | nih.gov |
| Blautia | Increased abundance | nih.gov |
| Faecalibacterium | Increased abundance | nih.gov |
| Proteobacteria | Decreased relative abundance | nih.gov |
| Pseudomonas | Decreased relative abundance | nih.gov |
| Delftia | Decreased relative abundance | nih.gov |
Advanced Chemical Synthesis and Derivatization of Dulcitol
Chemical Reduction of Galactose to Dulcitol
The primary method for obtaining dulcitol involves the chemical reduction of galactose. This transformation is naturally catalyzed by the enzyme aldose reductase, utilizing NADPH as a cofactor. wikipedia.org
In laboratory settings, dulcitol can be prepared by dissolving galactose in water and subjecting it to vigorous and continuous shaking with a 2.5% sodium amalgam. During this process, the solution's pH is maintained by periodic neutralization with dilute sulfuric acid, and the temperature is kept below 25°C. Once the reduction is complete, the solution is separated from mercury, neutralized, and then poured into hot 95% alcohol. Subsequent concentration and recrystallization from hot water yield crystalline dulcitol. Beyond chemical methods, certain yeast species are also capable of producing dulcitol through the aerobic dissimilation of galactose.
Significant advancements have been made in optimizing the reduction of galactose (or lactose (B1674315), which hydrolyzes to galactose and glucose) to dulcitol, particularly for industrial applications. Silica-supported copper catalysts, prepared via the chemisorption hydrolysis method, have demonstrated high efficiency in the one-pot conversion of lactose into a mixture of sorbitol and dulcitol, achieving yields ranging from 75% to 86%. The high dispersion of the metallic phase in these catalysts contributes to their notable hydrogenation activity.
Studies show that conducting the reaction at 180°C favors the hydrolysis of lactose into glucose and galactose over the reduction to lactitol, leading to high yields of reduced sugars in a shorter timeframe.
For industrial-scale production, achieving high yields and purity is paramount. The one-pot catalytic conversion of lactose into a mixture of sorbitol and dulcitol has been successfully demonstrated, indicating a viable route for large-scale synthesis. Purification of dulcitol often involves recrystallization techniques.
The purity of dulcitol can be rigorously assessed using a range of analytical methods, including Liquid Chromatography-Mass Spectrometry (LCMS), Gas Chromatography-Mass Spectrometry (GCMS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography with Flame Ionization Detector (GC FID), Mass Spectrometry (MS), Capillary Electrophoresis (CZE), Ultraviolet-Visible (UV-VIS) Spectrophotometry, Fourier-Transform Infrared (FTIR) Spectroscopy, Proton/Carbon Nuclear Magnetic Resonance (NMR), Titration, and CHNS Elemental Analysis.
Synthesis of Dulcitol Derivatives
Dulcitol serves as a versatile starting material for synthesizing a wide array of derivatives, which are explored for diverse applications.
1,6-Dibromo-1,6-dideoxy-dulcitol (DBD), with a molecular formula of C6H12Br2O4 and a molecular weight of 307.98 g/mol , is a notable dulcitol derivative recognized for its antitumor properties.
Synthesis of DBD: The synthesis of DBD typically involves reacting dulcitol with a concentrated solution of hydrobromic acid. For instance, dulcitol can be mixed with 33% HBr in acetic acid and heated to 40°C for 18 hours, yielding a turbid suspension. Alternatively, an aqueous HBr solution, with a concentration increased to approximately 70% by reacting phosphorus with bromine in an autoclave, can be used. Dulcitol is then added to this concentrated HBr solution and refluxed at 80°C to complete the reaction. Purification of DBD is commonly achieved through recrystallization. One reported method for DBD preparation from dulcitol yielded approximately 40%.
Polymorphism of DBD: Crystalline polymorphs of DBD have been identified and characterized. These distinct forms exhibit unique X-ray powder diffraction (XRPD) patterns and differential scanning calorimetry (DSC) profiles. For example, specific crystalline polymorphs of DBD are characterized by prominent peaks in their XRPD patterns at 2θ±0.1° at 19.59° (100,00), 24.380° (79,52), 31.260° (8.32), 34.500° (25.56), 34.810° (22.83), and 39.260° (23.63). These newly described polymorphs differ from the previously reported crystal structure of DBD.
Stereoselective synthesis plays a critical role in producing dulcitol analogues with precise spatial arrangements, which can influence their properties and applications. An innovative approach involves the biocatalytic desymmetrization of dulcitol derivatives, leading to the formation of optically active hexitols. Enzymes such as PFL or Lipase PS have shown excellent results in this process, achieving enantiomeric excesses (ees) greater than 98% and chemical yields of 75–86%. The absolute configurations of these chiral compounds have been elucidated by transforming them into known bromo derivatives.
Furthermore, chiral tetrols derived from various carbohydrate precursors, including dulcitol, can be converted into dianhydro sugar derivatives using a one-pot procedure. The outcome of this reaction is significantly influenced by the choice of protecting groups. For instance, when the 3,4-hydroxy groups are protected as a trans-acetonide group, the methodology exclusively yields 1,2:5,6-dianhydro derivatives in high yields. In a specific case, 1,6-di-O-benzyl dulcitol was found to yield only the dianhydro sugar in 68% yield.
Dulcitol derivatization extends its utility into various specialized applications:
Polymer Synthesis: Dulcitol has been employed as a biobased building block in the synthesis of aliphatic, degradable polyesters, such as poly(dulcitol sebacate) (PDS), by combining it with sebacoyl chloride.
Phase Change Materials (PCM): Dulcitol is a key component in the development of shape-stabilized phase change materials (SSPCM). When co-gelated with starch, these materials exhibit high latent heat of fusion and favorable cold crystallization properties, making them promising candidates for long-term thermal energy storage applications.
Nitrated Derivatives: Dulcitol can be nitrated using fuming nitric acid and concentrated sulfuric acid to produce dulcitol hexanitrate. Partial denitration followed by methylation can yield derivatives like monomethyl dulcitol pentanitrate.
Borate Condensation Products: Heating dulcitol with boric acid or alkali metal borates can lead to the formation of dulcitol monoborate monocondensation products and their alkali metal salts.
Biocatalytic Transformations: Dulcitol can be converted to D-tagatose through biotransformation using microorganisms such as Arthrobacter globiformis.
Analytical and Diagnostic Applications: Dulcitol serves as a substrate for identifying, differentiating, and characterizing galactitol dehydrogenase(s). It is also utilized as a reference compound in analytical procedures designed to quantify sugar alcohols in plant and food samples. Additionally, dulcitol is incorporated into culture media to aid in the differentiation of bacteria based on their carbohydrate fermentation capabilities.
Kinetics and Reaction Mechanisms of Dulcitol in Chemical Reactions
The study of reaction kinetics and mechanisms provides crucial insights into the pathways and factors influencing the chemical transformations of dulcitol. This section focuses on the kinetic aspects of dulcitol's reactions, particularly its oxidation and interactions in aqueous environments.
Oxidation Kinetics and Proposed Mechanisms
The oxidation of dulcitol has been investigated using various oxidizing agents and conditions, revealing diverse kinetic behaviors and proposed mechanisms.
Studies on the oxidation of D-dulcitol by molecular iodine in acidic medium have shown specific kinetic orders. The reaction was found to be first order with respect to iodine, inverse fractional order concerning D-dulcitol concentration, and first order with respect to [H+], while being independent of ionic strength. unn.edu.ng Stoichiometric analysis indicated a 1:1 consumption ratio of dulcitol by iodine. unn.edu.ng The proposed mechanism suggests the formation of a complex in a rapid pre-equilibrium step, followed by disproportionation through a cyclic concerted transition state to yield the product. unn.edu.ng The relatively low enthalpy of activation observed in this reaction suggests the absence of free radicals. unn.edu.ng A negative entropy of activation indicates an associative mechanism involving a rigid transition state surrounded by immobilized water molecules. unn.edu.ng The oxidizing species in this system is proposed to be the triiodide ion, which complexes with dulcitol before disproportionating. unn.edu.ng The lack of polymerization of acrylonitrile (B1666552) in an atmosphere of nitrogen during dulcitol oxidation by iodine further supports the absence of a free radical mechanism. unn.edu.ng
The oxidation of dulcitol by alkaline potassium permanganate (B83412) (KMnO4) has also been studied, demonstrating distinct kinetic characteristics. These reactions exhibit inverse first-order kinetics with respect to the sugar alcohol concentration for both dulcitol and sorbitol. zapjournals.com, scispace.com, bookpi.org, researchgate.net They are first order with respect to both [KMnO4] and [OH-], and the reaction rate is independent of ionic strength. zapjournals.com, scispace.com, bookpi.org, researchgate.net Substrate inhibition was observed, attributed to the formation of a stable 1:1 manganese-sugar alcohol complex that resists further oxidation. zapjournals.com, scispace.com, bookpi.org, researchgate.net Based on kinetic and spectroscopic studies, a plausible mechanism involves the formation of an intermediate complex between the sugar alcohol and KMnO4, which then undergoes a series of reactions to form the final products, identified as carboxylic acids. zapjournals.com, scispace.com, bookpi.org The lack of ionic strength effect suggests the presence of a neutral molecule in the rate-determining step, and polymerization tests confirmed the absence of free radical formation. bookpi.org, researchgate.net
Ruthenium(VIII) catalyzed oxidation of dulcitol by hexacyanoferrate(III) in alkaline media has also been reported. niscpr.res.in The kinetic data suggest the formation of an activated complex between the polyhydric alcohol and ruthenium tetroxide, which slowly disproportionates into ruthenium(VIII) hydride and an intermediate product. niscpr.res.in The ruthenium(VIII) hydride is then rapidly converted back to ruthenium tetroxide. niscpr.res.in The reaction rate shows nearly first-order kinetics at low substrate concentrations, becoming independent at higher concentrations. niscpr.res.in The rate increases with increasing [OH-] but becomes independent at higher concentrations. niscpr.res.in The plot of initial rate against [RuO4] is linear with an intercept, indicating that the major part of the oxidation is RuO4 catalyzed. niscpr.res.in The hydride of Ru(VIII) is oxidized by hexacyanoferrate(III) in a fast step, as the reaction rate is independent of [hexacyanoferrate(III)]. niscpr.res.in The products of this reaction were identified as the corresponding aldehydes. niscpr.res.in
Ruthenium(III) catalyzed oxidation of dulcitol by sodium metaperiodate in perchloric acid has been investigated, showing zero-order kinetics with respect to [IO4-]. researchgate.net First-order kinetics were observed at low concentrations of dulcitol, tending towards zero order at higher concentrations. researchgate.net A positive effect of varying [H+] on the reaction rate was observed, while the order in [Ru(III)] was less than unity. researchgate.net The effective catalytic species in this system is proposed to be Ru(VIII), formed by the rapid conversion of Ru(III) by acidic periodate (B1199274) solution. researchgate.net Changes in ionic strength and the addition of KCl did not significantly affect the reaction rate. researchgate.net
Another study on the kinetics of ruthenium(III) catalyzed oxidation of dulcitol by acid bromate (B103136) in perchloric acid, with mercuric acetate (B1210297) as a scavenger for Br-, showed zero-order dependence with respect to dulcitol. researchgate.net The reaction exhibited first order at low concentrations of bromate, tending to zero order at higher concentrations, and was first order with respect to [Ru(III)]. researchgate.net
The oxidation of dulcitol by N-bromosuccinimide (NBS) in acidic solution catalyzed by ruthenium(III) chloride has also been studied. ijche.com These reactions follow first-order kinetics in each of NBS, substrate, and Ru(III). ijche.com Zero effect of [H+], [mercuric acetate], and ionic strength was observed. ijche.com A negative effect of succinimide (B58015) and acetic acid was noted, while [Cl-] showed a positive effect on the reaction velocity. ijche.com
Table 1: Summary of Kinetic Orders for Dulcitol Oxidation Reactions
| Oxidizing Agent | Medium | Order in Dulcitol | Order in Oxidant | Order in [H+] | Order in [OH-] | Order in Catalyst | Ionic Strength Effect | Proposed Oxidizing Species |
| Molecular Iodine | Acidic | Inverse Fractional | First | First | N/A | N/A | Independent | Triiodide ion |
| Alkaline KMnO4 | Alkaline | Inverse First | First | N/A | First | N/A | Independent | KMnO4 |
| Hexacyanoferrate(III) | Alkaline | Nearly First (low), Zero (high) | Independent | N/A | Increases (low), Independent (high) | Linear with intercept | N/A | Ru(VIII) (catalyzed) |
| Sodium Metaperiodate | Acidic | First (low), Zero (high) | Zero | Positive | N/A | Less than unity | Not appreciable | Ru(VIII) (catalyzed) |
| Acid Bromate | Acidic | Zero | First (low), Zero (high) | N/A | N/A | First | Not appreciable | Ru(III) (catalyzed) |
| N-Bromosuccinimide (NBS) | Acidic | First | First | Zero | N/A | First | Zero | (H2OBr)+ (postulated) researchgate.net |
N/A: Not Applicable or not reported in the source.
Molecular Interactions of Dulcitol in Aqueous Systems
Dulcitol's interactions in aqueous solutions are significant for understanding its behavior in various chemical and biological contexts. Studies utilizing techniques such as volumetric, ultrasonic, conductometric, and UV-visible analysis have explored the molecular interactions between dulcitol and other substances in aqueous systems. colab.ws, dntb.gov.ua, dp.tech, ablesci.com
Research on the molecular interactions between metformin (B114582) hydrochloride and dulcitol in aqueous solutions has been conducted using these methods. colab.ws, dntb.gov.ua, dp.tech, ablesci.com These studies aim to understand the nature and strength of interactions between a drug molecule (metformin hydrochloride) and dulcitol in a water environment. colab.ws
Furthermore, dulcitol's interaction with the hydrogen-bond network of water has been explored, particularly in the context of aqueous zinc-ion batteries. researchgate.net, nih.gov Introducing hydrogen-bonding-rich dulcitol into a ZnSO4 electrolyte reshapes the hydrogen-bond network and optimizes the solvation sheath structure around ions. researchgate.net, nih.gov This effectively reduces the amount of active water molecules, which helps to inhibit side reactions like hydrogen evolution at the anode. researchgate.net, nih.gov Dulcitol, with its higher adsorption energy, preferentially adsorbs onto the surface of the zinc anode, guiding uniform deposition of Zn2+ and mitigating dendrite formation. researchgate.net, nih.gov Dulcitol also enhances interactions between free water molecules, improving the electrolyte's resistance to freezing. researchgate.net, nih.gov
Studies on dulcitol/starch systems as shape-stabilized phase change materials have also provided insights into molecular interactions in aqueous environments. mdpi.com While initial theories suggested hydrogen bond formation between starch hydroxyl groups and water, interactions between amylose (B160209) and various polyols, including dulcitol, can form strong gels. mdpi.com Analysis, such as FTIR measurements, suggests the formation of hydrogen bonds between starch and dulcitol in these systems. mdpi.com The -OH groups in both compounds are believed to act as proton donor-proton acceptor groups, with slight shifts in absorption bands in FTIR spectra indicating hydrogen bond formation. mdpi.com
Table 2: Examples of Molecular Interactions of Dulcitol in Aqueous Systems
| System | Interaction Type | Observed Effects | Characterization Methods |
| Dulcitol and Metformin Hydrochloride | Molecular Interactions | Investigated for nature and strength of interactions | Volumetric, Ultrasonic, Conductometric, UV-Visible Analysis |
| Dulcitol in ZnSO4 Electrolyte | Hydrogen Bonding, Adsorption | Reshaping hydrogen-bond network, optimizing solvation sheath, inhibiting side reactions, guiding ion deposition, improving freeze resistance | (Context of aqueous zinc-ion batteries) |
| Dulcitol and Starch | Hydrogen Bonding | Formation of strong gels, indication of hydrogen bonds between components | FTIR measurements |
Sophisticated Analytical Methodologies for Dulcitol Quantification and Characterization
Spectroscopic Approaches for Dulcitol Characterization
UV-Visible Spectroscopy for Molecular Interactions
UV-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed to investigate electronic transitions within molecules, making it valuable for studying molecular interactions. While UV-Vis is not primarily used for structural identification, it is an important tool for quantifying substances and analyzing interactions that induce changes in electronic absorption lehigh.edu.
In the context of dulcitol, UV-Vis analysis has been utilized to explore molecular interactions in aqueous solutions. For instance, studies have investigated the molecular interactions between metformin (B114582) hydrochloride and dulcitol in aqueous solutions using UV-Vis spectroscopy dp.techresearchgate.netresearchgate.netcolab.ws. Such investigations typically involve observing shifts in absorption bands or changes in absorbance intensity, which can indicate the formation of hydrogen bonds or other intermolecular associations. Although specific UV-Vis spectral data for dulcitol's isolated molecular interactions are limited in direct research findings, the technique's capability to detect electronic transitions makes it suitable for probing how dulcitol interacts with other compounds in a solution lehigh.edu.
Thermal Analysis Techniques for Dulcitol and its Composites
Thermal analysis techniques are indispensable for characterizing the thermal behavior, stability, and phase transitions of materials. For dulcitol, particularly in its role as a phase change material (PCM), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to ascertain critical thermophysical properties mdpi.comresearchgate.netnih.govresearchgate.net. These methods provide insights into melting and crystallization processes, heat storage capacities, and thermal degradation profiles.
Differential Scanning Calorimetry (DSC) in Phase Change Material Studies
Differential Scanning Calorimetry (DSC) is a quantitative calorimetric technique that measures the heat flow differences between a sample and a reference as a function of temperature or time vub.be. This technique is crucial for determining key thermal transitions such as melting temperature (T_m), crystallization temperature (T_c), and their corresponding latent heats (enthalpies of fusion, Q_m, and crystallization, Q_c) researchgate.netvub.be.
Dulcitol is recognized for its potential as a PCM, offering a high latent heat of fusion, which is nearly twice that of many other organic materials mdpi.comresearchgate.netnih.govresearchgate.net. Studies on pure dulcitol have reported a melting point of approximately 187 °C, with a heat of fusion varying between 254 J/g and 401.76 J/g, depending on the specific study and conditions mdpi.com. Upon cooling, dulcitol has been observed to crystallize at 116 °C with a heat of crystallization of 285.15 J/g mdpi.com.
Research into dulcitol/starch systems, developed as shape-stabilized PCMs, has further highlighted dulcitol's thermal properties. For a dulcitol/starch sample with a 50:50 ratio, the heat of melting was recorded as 126.16 J/g under typical DSC conditions mdpi.comresearchgate.netnih.govresearchgate.net. Notably, dulcitol and other sugar alcohols can undergo cold crystallization, a phenomenon critical for long-term thermal energy storage mdpi.comresearchgate.netnih.gov. The heat of cold crystallization for the 50:50 dulcitol/starch composite reached up to 52.90 J/g, and under optimized heating programs, this value could even increase to 125 J/g mdpi.comresearchgate.netnih.govresearchgate.net.
The thermal reliability of dulcitol as a PCM has also been evaluated through thermal cycling tests using DSC. While dulcitol exhibits high enthalpy, studies indicate that its thermal stability can degrade with repeated heating cycles, particularly in an air atmosphere mdpi.comudl.cat.
Table 1: Key Thermal Properties of Dulcitol and Dulcitol/Starch Composites via DSC
| Material | Melting Temperature (T_m) [°C] | Heat of Fusion (Q_m) [J/g] | Crystallization Temperature (T_c) [°C] | Heat of Crystallization (Q_c) [J/g] | Heat of Cold Crystallization (Q_cc) [J/g] | Reference |
| Pure Dulcitol | 187 | 401.76 | 116 | 285.15 | N/A | mdpi.com |
| Pure Dulcitol | 187 | 254 | N/A | N/A | N/A | mdpi.com |
| Dulcitol/Starch (50:50) | N/A | 126.16 | N/A | N/A | 52.90 (up to 125) | mdpi.comresearchgate.netnih.govresearchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a technique that measures changes in sample weight as a function of temperature or time in a controlled atmosphere eag.compodhikaiscientific.com. It is primarily used to investigate the thermal stability and degradation behavior of materials eag.comnetzsch.com.
For dulcitol and its composites, TGA provides crucial information regarding their thermal endurance. Studies on dulcitol/starch PCMs have shown that the thermal stability of these compositions is generally higher than their phase change temperature mdpi.comresearchgate.netnih.gov. A mass loss of only 1% was observed at temperatures exceeding 200 °C, while the phase change typically occurred at a maximum of 190 °C mdpi.comresearchgate.netnih.gov. This indicates that dulcitol is thermally stable even with slight overheating mdpi.com.
Table 2: Thermal Stability of Dulcitol and Dulcitol/Starch Systems via TGA
| Material | Temperature for 1% Mass Loss [°C] | Phase Change Temperature (T_m) [°C] | Impact of Starch | Cycling Stability (Air vs. Nitrogen) | Reference |
| Dulcitol/Starch Composites | >200 | 180–190 | Negative | Decreases with cycles (more in air) | mdpi.comresearchgate.netnih.gov |
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for visualizing the morphology, microstructure, and crystalline arrangement of materials. These methods provide direct visual evidence that complements the data obtained from spectroscopic and thermal analyses, offering a comprehensive understanding of a compound's physical characteristics.
Scanning Electron Microscopy (SEM) for Morphological Characterization
SEM observations of dulcitol/starch PCMs have revealed distinct crystalline structures as the content of the crystalline phase (sugar alcohol) increases mdpi.com. For instance, samples with higher dulcitol content exhibit characteristic crystallites, similar to those found in unmodified dulcitol mdpi.com. Interestingly, while starch typically appears as spherical shapes in SEM images, these distinct shapes were not readily visible in the dulcitol/starch composites, suggesting that the starch underwent gelatinization during the co-gelation process mdpi.com. However, in compositions with higher starch content, rounded shapes within the material were observed, which could be attributed to the presence of starch mdpi.com. These morphological insights gained from SEM are vital for understanding the physical properties and performance of dulcitol-based materials, particularly in applications like shape-stabilized phase change materials mdpi.comresearchgate.netnih.gov.
Biotechnological Production and Engineering of Dulcitol
Microbial Fermentation for Dulcitol Production
Microbial fermentation is a key strategy for producing dulcitol. Various microorganisms, including yeasts and bacteria, can be harnessed for this purpose. While some naturally produce dulcitol, others can be engineered to enhance production yields.
Certain yeast species are capable of converting d-galactose (B84031) into dulcitol. This process is a part of their natural metabolic pathways. Research has shown that yeasts can be categorized into two groups based on their sugar alcohol production from galactose. One group produces the same end products from both galactose and glucose, while the other group, which includes dulcitol producers, specifically forms dulcitol from galactose. nih.gov
One notable example is the oleaginous yeast Rhodosporidium toruloides. Studies have demonstrated its ability to produce galactitol (dulcitol) from galactose. When grown in a nitrogen-rich medium, R. toruloides produced 3.2 g/L of dulcitol from 20 g/L of galactose and 8.4 g/L of dulcitol from 40 g/L of galactose. researchgate.netillinois.edu Even under nitrogen-poor conditions, which induce lipid production, this yeast can still produce dulcitol, suggesting a potential for co-production of lipids and dulcitol. researchgate.netnih.gov Another yeast, Candida polymorpha, has been reported to produce up to 18.7 g/L of this compound from 110 g/L of galactose. nih.gov
| Yeast Species | Initial Galactose Concentration (g/L) | Dulcitol Titer (g/L) | Reference |
|---|---|---|---|
| Rhodosporidium toruloides | 20 | 3.2 ± 0.6 | nih.gov |
| Rhodosporidium toruloides | 40 | 8.4 ± 0.8 | nih.gov |
| Candida polymorpha | 110 | 18.7 | nih.gov |
The ability of bacteria to ferment dulcitol is a crucial biochemical characteristic used in their identification, particularly within the family Enterobacteriaceae. scribd.comdpi.qld.gov.au This fermentation test helps to differentiate between various genera and species. scribd.com The fermentation of dulcitol typically results in the production of acid, which can be detected by a pH indicator in the culture medium. libretexts.org
For instance, many species within the genus Enterobacter show variable fermentation of dulcitol. Enterobacter hormaechei subspecies are differentiated based on their ability to ferment dulcitol, among other carbohydrates. nih.gov On the other hand, Enterobacter cancerogenus does not ferment dulcitol. nih.gov
The dulcitol fermentation test is also significant in the identification of Salmonella and Klebsiella. While many Salmonella species ferment dulcitol, this is not a universal characteristic. Similarly, the fermentation of dulcitol by Klebsiella species can be variable.
| Bacterial Genus/Species | Dulcitol Fermentation Reaction | Reference |
|---|---|---|
| Enterobacter hormaechei subsp. oharae | - | nih.gov |
| Enterobacter hormaechei subsp. hormaechei | V | nih.gov |
| Enterobacter hormaechei subsp. steigerwaltii | + | nih.gov |
| Enterobacter cancerogenus | - | nih.gov |
| Klebsiella (most species) | V | scribd.com |
| Salmonella (most species) | + | scribd.com |
Metabolic engineering offers promising avenues for improving dulcitol production in microorganisms. A primary strategy involves the overexpression of genes encoding enzymes responsible for the conversion of galactose to dulcitol. In Saccharomyces cerevisiae, a yeast not known for natural dulcitol production, the overexpression of an aldose reductase gene led to the production of 9 mg/L of this compound from 5 g/L of galactose. nih.gov
Another approach involves leveraging the promiscuous activities of other enzymes. For example, a strain of S. cerevisiae engineered with heterologously expressed xylose reductase (XR) and xylitol (B92547) dehydrogenase (XDH) was found to produce 0.40 g/L of this compound from 20 g/L of galactose. nih.gov
Advanced gene-editing tools like CRISPR/Cas9 are accelerating the ability to engineer microbial strains. frontiersin.orgnih.gov These technologies allow for precise and efficient modifications of the yeast genome, such as gene knockouts to redirect metabolic flux towards dulcitol production or the integration of heterologous pathways. frontiersin.org For instance, the CRISPR/Cas9 system has been successfully used for multiplex genome engineering in polyploid industrial yeast strains, demonstrating its potential for developing robust cell factories for various bioproducts, including dulcitol. nih.govillinois.edu By fine-tuning metabolic pathways and eliminating competing reactions, it is possible to significantly enhance the yield and productivity of dulcitol in engineered microbial hosts. nih.gov
Enzymatic Bioconversion for Dulcitol Synthesis
Enzymatic bioconversion provides a highly specific and controlled method for synthesizing dulcitol. This approach typically involves the use of isolated enzymes to catalyze the conversion of a substrate, such as galactose, into dulcitol.
Aldose reductase is a key enzyme in the biotechnological production of dulcitol. It catalyzes the reduction of galactose to this compound (dulcitol) in an NADPH-dependent reaction. hmdb.ca This enzyme is found in a variety of organisms and is a member of the aldo-keto reductase superfamily. nih.govmdpi.com
The substrate specificity of aldose reductase is broad, as it can act on various aldehydes. However, its affinity for different substrates varies. For instance, the Km of aldose reductase for glucose is in the millimolar range, while for some lipid aldehydes, it is in the micromolar range. nih.gov This broad specificity can be both an advantage and a challenge in biotechnological applications.
Xylose reductase from the yeast Pichia stipitis has been shown to have activity similar to aldose reductases and can convert galactose to dulcitol. nih.govresearchgate.net This enzyme has been a target for protein engineering to alter its coenzyme preference, which can in turn improve the efficiency of fermentation processes in recombinant Saccharomyces cerevisiae. nih.gov Engineering of aldose reductase can also focus on improving its catalytic efficiency and stability for industrial applications.
The production of stereochemically pure dulcitol is crucial for many of its applications. Biocatalytic methods are particularly well-suited for this, as enzymes are inherently stereoselective. The reduction of galactose to dulcitol by aldose reductase is a stereospecific reaction.
Other enzyme systems can also be employed for stereoselective synthesis. Alcohol dehydrogenases (ADHs) are widely used for the stereoselective reduction of ketones to produce chiral alcohols. mdpi.com While not directly producing dulcitol from galactose, the principles of using ADHs for stereoselective reductions can be applied to the synthesis of dulcitol precursors or related polyols. Ene reductases are another class of enzymes used for the asymmetric hydrogenation of C=C double bonds, which can be a key step in the synthesis of complex chiral molecules. nih.gov
Plant Cell Culture and Extraction for Dulcitol Isolation
Plant cell culture represents a sustainable and controlled method for producing valuable natural products. nih.gov This biotechnology tool offers an alternative to the challenges associated with cultivating slow-growing or geographically limited plant species. nih.gov By establishing in vitro cultures, it is possible to optimize conditions to enhance the production of specific metabolites. fao.org
Extraction from Natural Sources (e.g., Euonymus alatus, Cistanche deserticola)
Dulcitol can be isolated from various natural plant sources. The twigs of Euonymus alatus, also known as the winged spindle, are a known source of dulcitol. nih.govmdpi.com Additionally, the parasitic plant Cistanche deserticola, often referred to as "desert ginseng," contains dulcitol among its various bioactive compounds. nih.govnih.gov
The extraction of dulcitol from these plants typically involves using solvents to separate the compound from the plant matrix. Common methods include extraction with water or ethanol (B145695). For instance, studies on Euonymus alatus have utilized both water and 70% ethanol to prepare extracts from its twigs. mdpi.com Similarly, both aqueous and ethanol-based extractions have been employed for Cistanche deserticola. nih.gov The general procedure involves heating the plant material in the chosen solvent, followed by filtration, concentration, and drying to yield the crude extract. mdpi.comfengchengroup.com
Below is a summary of typical extraction methods used for these two plants:
Table 1: Summary of Dulcitol Extraction Methods from Natural Sources
| Plant Source | Extraction Solvent | Extraction Conditions | Reference |
|---|---|---|---|
| Euonymus alatus (twigs) | 70% Ethanol | Heated at 80°C for 4 hours. mdpi.com | mdpi.com |
| Euonymus alatus (twigs) | Deionized Water | Heated at 100°C for 4 hours. mdpi.com | mdpi.com |
| Cistanche deserticola | 80% Ethanol | Heated at 70°C for 2 hours (repeated twice). nih.gov | nih.gov |
| Cistanche deserticola | Water | Boiled for 1 hour (repeated three times). nih.gov | nih.gov |
Subsequent purification steps would be necessary to isolate pure dulcitol from the crude extracts.
Preclinical and Mechanistic Studies of Dulcitol S Biological Activities
In Vitro Models for Investigating Dulcitol Mechanisms
In vitro studies provide crucial insights into the cellular and molecular mechanisms underlying dulcitol's biological effects. These models allow for controlled investigations into specific pathways and cellular responses.
Cell Line Studies on Proliferation and Migration
Dulcitol has demonstrated significant inhibitory effects on the proliferation and migration of various cancer cell lines. In hepatocellular carcinoma (HCC) cells, specifically HepG2 cells, dulcitol has been shown to suppress proliferation, migration, and invasion. This suppression is mediated through the regulation of the SIRT1/p53 pathway. Mechanistically, dulcitol downregulates the protein expression of SIRT1 and Bcl-2, while simultaneously upregulating p53, acetylated-p53 (K382), cleaved-caspase9, cleaved-caspase3, Bax, and cytochrome c in a dose-dependent manner. nih.gov Furthermore, its anti-migratory and anti-invasive effects in HepG2 cells are associated with a decrease in the levels of matrix metalloproteinase-2 (MMP-2), urokinase-type plasminogen activator (uPA), and MMP-9, alongside an increase in E-cadherin. nih.gov Beyond HCC, dulcitol has also been reported to induce apoptosis in C6 glioma cells. nih.govtandfonline.com
Table 1: Effects of Dulcitol on HepG2 Cell Proliferation and Migration Markers
| Cellular Process | Marker/Protein | Dulcitol Effect | Proposed Mechanism | Source Cell Line |
| Proliferation | SIRT1 | Downregulation | SIRT1 inhibition | HepG2 |
| Bcl-2 | Downregulation | Apoptosis induction | HepG2 | |
| p53 | Upregulation | Apoptosis induction | HepG2 | |
| Acetylated-p53 | Upregulation | Apoptosis induction | HepG2 | |
| Cleaved-caspase9 | Upregulation | Apoptosis induction | HepG2 | |
| Cleaved-caspase3 | Upregulation | Apoptosis induction | HepG2 | |
| Bax | Upregulation | Apoptosis induction | HepG2 | |
| Cytochrome c | Upregulation | Apoptosis induction | HepG2 | |
| Migration/Invasion | MMP-2 | Decrease | Reduced extracellular matrix degradation | HepG2 |
| uPA | Decrease | Reduced extracellular matrix degradation | HepG2 | |
| MMP-9 | Decrease | Reduced extracellular matrix degradation | HepG2 | |
| E-cadherin | Increase | Enhanced cell-cell adhesion | HepG2 |
Mechanistic Investigations in Retinal Capillary Cells
In the context of diabetic retinopathy, dulcitol (also known as galactitol) plays a role in the pathogenesis of the disease. Elevated blood glucose levels can shunt excess glucose into the aldose reductase pathway, converting sugars like galactose into dulcitol. medscape.comzu.edu.pkcore.ac.uk This accumulation of dulcitol in the lens of the eye is implicated in cataract formation. medscape.comwikipedia.org More specifically, the increased levels of dulcitol are believed to affect intramural pericytes of retinal capillaries, leading to their loss of primary function, such as autoregulation of retinal capillaries. medscape.comcore.ac.uk This pericyte loss contributes to the weakness and eventual saccular outpouching of capillary walls, forming microaneurysms, which are early signs of diabetic retinopathy. medscape.com Studies have confirmed the presence of aldose reductase activity in isolated microvessels from bovine retina and cerebral cortex, as well as in cultured bovine retinal capillary pericytes and porcine and canine retinal capillary endothelial cells, demonstrating their ability to accumulate high levels of this compound when cultured in galactose-enriched media. arvojournals.org
Studies on Oxidative Stress and Antioxidant Mechanisms
Dulcitol's involvement in oxidative stress has been observed in various cellular contexts. In C6 glioma cells, dulcitol has been shown to induce tumorous apoptosis by increasing cellular oxidative status. This effect is evidenced by an enhanced malondialdehyde (MDA) level and reduced activities of catalase (CAT) and superoxide (B77818) dismutase (SOD). tandfonline.com The polyol pathway, which converts glucose to sorbitol and then to fructose (B13574) (or galactose to dulcitol), is a significant contributor to oxidative stress, particularly under hyperglycemic conditions. nih.gov This pathway consumes NADPH, a crucial co-factor for the regeneration of reduced glutathione (B108866) (GSH), an intracellular antioxidant. Depletion of NADPH by the aldose reductase pathway can thus impair the cell's antioxidant defense. nih.gov Furthermore, the conversion of sorbitol to fructose by sorbitol dehydrogenase (SDH) produces NADH, which can lead to the generation of reactive oxygen species (ROS) via NADH oxidase. nih.gov
In Vivo Animal Models for Dulcitol Research
Animal models are indispensable for evaluating the systemic effects and therapeutic potential of compounds like dulcitol in a complex biological environment.
Piglet Models for Intestinal Health and Barrier Function
Research in piglet models has highlighted dulcitol's protective effects on intestinal health and barrier function, particularly in conditions of lipopolysaccharide (LPS)-induced intestinal injury. Dulcitol supplementation in LPS-challenged piglets has been shown to enhance intestinal morphology and integrity. nih.gov This improvement is supported by an increase in the gene expression of key tight junction proteins, including zonula occludens-1 (ZO-1), claudin-1, and occludin, in the colonic mucosa. nih.gov Proteomic analyses revealed that dulcitol supplementation altered the expression of proteins involved in maintaining barrier integrity (e.g., FN1, CADM1, PARD3), inhibiting inflammatory responses (e.g., SLP1, SFN, IRF3), and modulating apoptosis (e.g., FAS, ING1, BTK, MTHFR, NOX, P53BP2). nih.gov Additionally, dulcitol suppressed the TLR4/NF-κB signaling pathway and apoptosis at both mRNA and protein levels. nih.gov Metabolomics data indicated that dulcitol supplementation increased metabolites related to steroid and vitamin metabolism, such as cholesterol and vitamin C. nih.gov Furthermore, dulcitol modulated the gut microbiota, increasing the abundance of short-chain fatty acid-producing bacteria (e.g., Lactobacillus, Blautia, and Faecalibacterium) while decreasing the relative abundance of Proteobacteria at the phylum level and Pseudomonas and Delftia at the genus level. nih.gov These findings suggest dulcitol's potential as a dietary additive to improve intestinal health in pig models. nih.gov
Table 2: Key Findings of Dulcitol Supplementation in LPS-Challenged Piglets
| Parameter | Dulcitol Effect | Specific Markers/Mechanisms |
| Intestinal Morphology & Integrity | Enhanced | Increased gene expression of ZO-1, claudin-1, occludin; altered protein expression of FN1, CADM1, PARD3. nih.gov |
| Inflammatory Response | Inhibited | Altered protein expression of SLP1, SFN, IRF3; suppressed TLR4/NF-κB signaling pathway. nih.gov |
| Apoptosis | Inhibited | Altered protein expression of FAS, ING1, BTK, MTHFR, NOX, P53BP2; suppressed apoptosis at mRNA and protein levels. nih.gov |
| Gut Microbiota | Modulated | Increased Lactobacillus, Blautia, Faecalibacterium; decreased Proteobacteria, Pseudomonas, Delftia. nih.gov |
| Metabolites | Increased | Cholesterol, Vitamin C. nih.gov |
Xenograft Tumor Models in Cancer Research
Xenograft tumor models are widely utilized in cancer research to evaluate the in vivo efficacy of potential anticancer agents and to understand the underlying cellular and molecular mechanisms of tumor growth and response to treatment. altogenlabs.comspringernature.comcriver.com In these models, human cancer cells or patient-derived tumor tissues are implanted into immunocompromised mice or rats. altogenlabs.comspringernature.comcriver.comoatext.com
Dulcitol has shown promising results in xenograft models. It distinctly inhibited the growth of HepG2 cancer xenograft tumors in vivo by inhibiting the SIRT1/p53 pathway, mirroring its in vitro effects. nih.gov Beyond dulcitol itself, its derivative, dibromodulcitol (DBD), has also been investigated in combination therapies. In a human metastatic melanoma HT-168 xenograft model, the combined application of DBD and cisplatin (B142131) (CDDP) was highly effective, leading to a reduction in the number and volume of metastatic nodules. nih.gov This combination also produced a longer survival time in mice bearing P388 solid lymphomas compared to either drug alone. nih.gov Mechanistic studies in V79 spheroids indicated that DBD primarily exerted cytotoxicity against internal, quiescent cells, while cisplatin targeted proliferating cells in the external regions, suggesting a "spatial cooperation" between the drugs. nih.gov DNA damage studies showed that cisplatin primarily induced cross-links, whereas DBD caused single-strand breaks, contributing to the combined efficacy. nih.gov
Table 3: Dulcitol and its Derivative in Xenograft Tumor Models
| Compound | Cancer Type (Cell Line/Model) | Animal Model | Key Finding | Proposed Mechanism (if available) |
| Dulcitol | Hepatocellular Carcinoma (HepG2 xenograft) | Mice | Inhibited tumor growth | Inhibition of SIRT1/p53 pathway. nih.gov |
| Dibromodulcitol (DBD) + Cisplatin (CDDP) | Human Metastatic Melanoma (HT-168 xenograft) | Mice | Reduced number and volume of metastatic nodules | "Spatial cooperation" (DBD targets quiescent cells, CDDP targets proliferating cells); DNA damage (DBD: single-strand breaks, CDDP: cross-links). nih.gov |
| Dibromodulcitol (DBD) + Cisplatin (CDDP) | P388 Solid Lymphoma | Mice | Longer survival time | "Spatial cooperation"; DNA damage. nih.gov |
Ocular Models for Cataract Pathogenesis
Ocular models, particularly those involving galactose-induced cataracts in rats, have been instrumental in elucidating the role of dulcitol in cataract pathogenesis. In these models, the accumulation of dulcitol in the lens is a central factor in the development of cataracts, primarily due to the polyol pathway of sugar metabolism. arvojournals.orgarvojournals.org This accumulation leads to an increase in osmotic pressure within the lens fiber cells, causing osmotic stress and subsequent swelling of the lens fibers, particularly in the equatorial region. arvojournals.orgarvojournals.org
Research findings have demonstrated a direct correlation between lenticular dulcitol levels and cataract progression. Studies using aldose reductase inhibitors (ARIs) like Sorbinil have shown that preventing dulcitol accumulation can effectively block the progression of galactose cataracts, even when the cataractous process is already underway. arvojournals.orgnih.govscribd.com Furthermore, the removal of galactose from the diet or the administration of Sorbinil resulted in a rapid decrease in dulcitol levels in the lens, approaching zero by day 20 in some studies, which coincided with the reversal of cataractous changes. arvojournals.org
Histopathological examinations in these models have revealed that the pathological processes in the lens, such as vacuolar formation, can be reversed when dulcitol accumulation is mitigated. Lenses treated with ARIs, which prevent dulcitol buildup, appeared histologically normal and indistinguishable from control lenses. nih.govscribd.com In addition to in vivo rat models, in vitro studies using isolated rabbit and goat lenses incubated with galactose have also demonstrated dulcitol accumulation, further supporting its role in cataractogenesis. asianjpr.com The measurement of lenticular dulcitol levels in these studies is typically performed using gas liquid chromatographic methods. arvojournals.org
Beyond galactose-induced cataracts, studies involving naphthalene-induced cataracts in rats have also indicated the relevance of dulcitol. Aldose reductase inhibitors, which influence dulcitol levels, have been shown to prevent naphthalene-induced cataract formation, with dulcitol and glutathione levels aligning well with observed morphological findings. researchgate.net
Table 1: Key Findings in Ocular Models for Cataract Pathogenesis
| Model Type | Compound/Intervention | Key Observation | Reference |
| Rat (in vivo) | Galactose diet | Dulcitol accumulation leads to osmotic stress and cataract formation. | arvojournals.orgarvojournals.org |
| Rat (in vivo) | Sorbinil (ARI) | Prevents dulcitol accumulation, blocks and reverses galactose cataract progression. | arvojournals.orgnih.govscribd.com |
| Rat (in vivo) | Sorbinil (topical) | Lowers lenticular dulcitol levels, clarifies lens opacities, reverses pathological process. | scribd.com |
| Rat (in vivo) | Naphthalene + ARIs | ARIs prevent cataract formation; dulcitol levels correlate with morphological findings. | researchgate.net |
| Rabbit/Goat Lens (in vitro) | Galactose incubation | Accumulation of dulcitol and water in the lens. | asianjpr.com |
Pharmacological and Toxicological Profiles in Preclinical Contexts
Dulcitol is primarily utilized in research settings, and its potential for specific therapeutic applications necessitates comprehensive safety and efficacy evaluations in preclinical contexts. nih.gov Preclinical research is a critical early phase in drug development, employing in vitro experiments, computer simulations, and animal testing to assess the safety, immunogenicity, and potential efficacy of candidate compounds before human trials. lidsen.com
Safety and Efficacy Evaluations in Research Settings
In research settings, safety evaluations aim to predict the risk associated with a compound, while efficacy research focuses on predicting its benefits for a target disease. arvojournals.org While general guidelines for preclinical safety research are well-established and often required by regulatory bodies, efficacy studies are performed to establish whether a compound can treat a specific disease in an animal model. arvojournals.orgnih.gov
Specific efficacy evaluations of dulcitol in research settings have demonstrated its inhibitory effects on certain cancer cell lines. For instance, studies on rat C6 glioma cells treated with dulcitol have shown a significant decrease in cell viability. nih.gov Dulcitol was observed to upregulate the pro-apoptotic protein Bax and cytochrome C levels, while downregulating the anti-apoptotic protein Bcl-xl. nih.gov Furthermore, it enhanced malondialdehyde (MDA) levels and reduced the activities of antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD), indicating an increase in oxidative stress. nih.gov In vivo studies in rats with glioma also indicated that dulcitol inhibited glioma growth and enhanced survival. These findings suggest that dulcitol can increase cellular reactive oxygen species (ROS) levels and induce apoptosis in glioma cells, with these effects being significantly regulated by autophagy. nih.gov
Table 2: Preclinical Efficacy of Dulcitol in Glioma Model
| Study Type | Model System | Dulcitol Concentration/Dose | Key Efficacy Findings | Reference |
| In vitro | Rat C6 glioma cells | 25 mg/ml (24 h) | Decreased cell viability; Upregulated Bax and Cytochrome C; Downregulated Bcl-xl; Enhanced MDA; Reduced CAT and SOD activities. | nih.gov |
| In vivo | Rat glioma model | Not specified | Inhibited glioma growth; Enhanced survival. | nih.gov |
While efficacy data in specific areas like anti-glioma activity exist, comprehensive toxicological profiles for dulcitol as a therapeutic agent are typically part of broader preclinical development, involving studies on toxicokinetics, repeat-dose toxicity, and potential immunogenicity in relevant animal models. nih.govbioivt.compharmamodels.net
Assessment of Cryoprotective Mechanisms in Biological Materials
Dulcitol has been recognized for its efficacy as a cryoprotectant, a substance crucial for preserving biological materials at ultra-low temperatures. nih.govasianjpr.com As a sugar alcohol, dulcitol functions primarily as a non-penetrating cryoprotective agent. asianjpr.comnih.gov
The cryoprotective mechanisms of dulcitol involve its ability to modulate the behavior of water within cells and tissues during freezing. It increases the extracellular osmolality, which draws water out of the cells, leading to cellular dehydration. asianjpr.comnih.govresearchgate.net This dehydration is critical in minimizing the formation of lethal intracellular ice crystals, a primary cause of cellular damage during cryopreservation. scribd.comnih.gov Dulcitol achieves this by increasing the total concentration of solutes in the system, thereby reducing the amount of intracellular ice formation. asianjpr.com
Furthermore, the abundant hydroxyl groups present in dulcitol's molecular structure are believed to interact with ice crystals, providing high ice-recrystallization inhibition activity. scribd.com This interaction helps to prevent the growth of small ice crystals into larger, more damaging ones during the freeze-thaw process. By replacing water molecules through hydrogen bonding, dulcitol helps to stabilize cellular components and maintain the integrity of cell membranes, thus avoiding cryodamage. nih.gov
Cryoprotective agents like dulcitol are fundamental in various cryopreservation techniques used for storing biological materials, including cells, tissues, and their fractions, in medical and research applications. asianjpr.comresearchgate.net The efficiency of cryoprotectants in inducing dehydration generally increases with their concentration, although potential toxicity also needs to be considered at higher concentrations. nih.gov
Table 3: Cryoprotective Mechanisms of Dulcitol
| Mechanism | Description | Impact on Biological Material | Reference |
| Osmotic Regulation | Increases extracellular osmolality, leading to cell dehydration. | Minimizes intracellular ice crystal formation; Prevents osmotic shock and lysis. | asianjpr.comnih.govresearchgate.net |
| Ice Recrystallization Inhibition | Hydroxyl groups interact with ice crystals. | Prevents growth of damaging ice crystals. | scribd.com |
| Hydrogen Bonding | Replaces water molecules. | Stabilizes cellular components; Maintains cell membrane integrity. | nih.gov |
Applications and Emerging Research Areas of Dulcitol in Materials Science and Beyond
Dulcitol as a Component in Phase Change Materials (PCMs)
Phase Change Materials (PCMs) are substances that absorb and release large amounts of latent heat during phase transitions, making them ideal for thermal energy storage. Sugar alcohols, including dulcitol, are increasingly recognized as promising PCMs due to their high latent heat of fusion, which can be almost twice as large as other organic materials nih.govcharchem.orglabsolu.ca. Dulcitol's melting point is reported to be in the range of 185-194 °C, with some studies citing it around 186-187 °C thermofisher.comsarchemlabs.comh-its.org. A key advantage of sugar alcohols like dulcitol is their ability to undergo cold crystallization, a crucial property for long-term thermal energy storage wikipedia.orgnih.govcharchem.orglabsolu.canih.govsigmaaldrich.com.
Shape-Stabilized Phase Change Materials (SSPCM) with Starch-Dulcitol Composites
A significant challenge with sugar alcohol PCMs is the solid-liquid phase transition, which can lead to changes in material state and volume, as well as potential sedimentation of additives in the liquid phase nih.govcharchem.orglabsolu.ca. To address this, shape-stabilized phase change materials (SSPCM) have been developed by co-gelation of dulcitol with starch nih.govcharchem.orglabsolu.ca. This method involves dissolving dulcitol in water, followed by the addition of natural potato starch, and then heating the suspension nih.gov.
Characterization of these dulcitol/starch SSPCMs typically employs techniques such as differential scanning calorimetry (DSC), step-mode DSC, thermogravimetric analysis (TGA), Fourier transform infrared spectroscopy (FTIR), and scanning electron microscopy (SEM) to assess their thermal properties and shape stabilization nih.govcharchem.orglabsolu.ca. The results indicate that these composites have considerable potential as SSPCMs nih.govcharchem.orglabsolu.ca.
Thermal Energy Storage Applications and Efficiency
Dulcitol-based PCMs exhibit high latent heat values, making them efficient for thermal energy storage. For instance, pure dulcitol has been reported to have a heat of fusion of approximately 330 J/g, with other studies indicating values up to 401.76 J/g nih.gov.
In dulcitol/starch composites, the energy storage capacity is influenced by the composition. A higher percentage of sugar alcohol in the system generally correlates with a higher melting point and a larger amount of stored heat nih.gov. For example, a dulcitol/starch composition with a 90:10 ratio showed a stored energy of 275.29 J/g nih.gov. Most of the tested compositions exhibited a heat storage capacity exceeding 200 J/g nih.gov. The thermal stability of these compositions is also noteworthy, with only a 1% mass loss occurring at temperatures above 200 °C, while the phase change occurs at a maximum of 190 °C nih.govcharchem.orglabsolu.ca.
Table 1: Thermal Properties of Dulcitol/Starch Composites
| Composition (Dulcitol:Starch) | Heat of Melting (J/g) | Heat of Cold Crystallization (J/g) | Stored Energy (J/g) |
| 50:50 | 126.16 nih.govcharchem.orglabsolu.ca | 52.90 nih.govcharchem.orglabsolu.ca | 126.16 (least) nih.gov |
| 90:10 | - | 30.72 nih.gov | 275.29 nih.gov |
| Pure Dulcitol | 330-401.76 nih.gov | - | - |
Note: Values for heat of cold crystallization can vary depending on the heating program, potentially reaching up to 125 J/g for the 50:50 composition nih.govcharchem.orglabsolu.ca.
Cold Crystallization and Latent Heat Properties
Cold crystallization, where crystallization occurs during the reheating process rather than cooling, is a significant characteristic of sugar alcohols like dulcitol and is crucial for long-term thermal energy storage wikipedia.orgnih.govcharchem.orglabsolu.canih.govsigmaaldrich.com. This phenomenon allows for controlled release of latent heat upon demand wikipedia.orgsigmaaldrich.com. The dulcitol/starch 50:50 composition demonstrated the highest efficiency in energy release during cold crystallization, releasing 52.90 J/g during reheating nih.govcharchem.orglabsolu.ca. Depending on the applied heating program, the heat of cold crystallization for this composition can even reach 125 J/g nih.govcharchem.orglabsolu.ca. This energy release during reheating can facilitate longer storage durations compared to energy release during the cooling process nih.gov.
Integration of Dulcitol in Hydrogel Systems
Hydrogels are three-dimensional networks of cross-linked hydrophilic polymers capable of absorbing and retaining large amounts of water, making them suitable for various applications due to their soft and elastic consistency, and low adhesive force with water or biological fluids biochempeg.comotago.ac.nzfrontiersin.orgnih.govstem.org.uk. Their properties, including biocompatibility and biodegradability, can be tuned by varying their composition and cross-linking methods biochempeg.comotago.ac.nzfrontiersin.org.
Hydrogel Formulation and Rheological Properties
The formulation of hydrogels involves creating a viscous gel from a solution, typically through physical (non-covalent) or chemical (covalent) crosslinking nih.gov. Rheological properties, such as storage (G′) and loss (G″) moduli, viscosity, and viscoelasticity, are critical for understanding the mechanical behavior and stability of hydrogels nih.govmdpi.comresearchgate.netbiotechrep.irpharmainfo.inresearchgate.net. These properties are influenced by factors like polymer concentration, cross-linker density, and the chemical composition of the gel nih.govresearchgate.netbiotechrep.ir.
Dulcitol in Advanced Biotechnology and Bioengineering
Cryopreservation and Biological Material Preservation
Cryopreservation is a vital technique for the long-term storage of biological materials such as cells, tissues, and organs, by maintaining them at extremely low temperatures, typically below -150°C. juniperpublishers.commastercellbank.com This process halts biological activity and prevents degradation, allowing for extended preservation for research, medical, and other applications. juniperpublishers.commastercellbank.com A critical challenge in cryopreservation is mitigating the damage caused by ice crystal formation, osmotic stress, and membrane damage during freezing and thawing. juniperpublishers.com Cryoprotective agents (CPAs) are used to protect cellular integrity and viability under these harsh conditions. nih.gov
Dulcitol has been identified as a compound with potential cryoprotective properties. nstchemicals.com As a sugar alcohol, it belongs to a class of compounds frequently utilized as CPAs. preprints.org These agents work by increasing the total solute concentration in the system, which lowers the freezing point and reduces the amount of intracellular ice formation. nih.govpreprints.org CPAs should ideally penetrate cells and exhibit low cytotoxicity to be effective. nih.gov
Research indicates that dulcitol, along with other sugar alcohols like erythritol (B158007), has a high enthalpy, a property relevant to phase change materials and potentially influencing cryoprotective behavior. mdpi.com While traditional CPAs like glycerol (B35011) and dimethyl sulfoxide (B87167) (DMSO) are widely used and have proven effective for preserving various cell types and organisms, research continues to explore alternative and complementary agents to minimize toxicity and enhance outcomes. nih.govsigmaaldrich.comseraglob.com Studies on plant cryopreservation, for instance, have listed dulcitol among compounds applied as CPAs in specific research contexts, often alongside other substances like glycine, cyclitol, and various polyhydroxylated alcohols. mdpi.comresearchgate.net
The mechanism by which sugar alcohols like dulcitol exert cryoprotective effects involves not only colligative properties, which lower the freezing point, but potentially also non-colligative mechanisms. preprints.org These can include preserving cellular integrity and functionality under freezing conditions, helping to adjust osmotic balance to prevent dehydration, and potentially mitigating oxidative damage. preprints.org
While detailed data tables specifically focusing on dulcitol's performance as a sole cryoprotectant in various biological systems were not extensively found in the immediate search results, its inclusion in lists of compounds explored for cryopreservation highlights ongoing research interest. mdpi.comresearchgate.net The development of new CPAs, including investigations into sugar alcohols and their combinations with existing agents or novel materials like polysaccharides, is an active area aimed at improving cryopreservation techniques and reducing the required concentrations of potentially toxic CPAs like DMSO. nih.govmdpi.comresearchgate.net
Interactive Data Table Placeholder: Below is a placeholder for an interactive data table that would ideally present research findings on dulcitol's use in cryopreservation. This table would include details such as the type of biological material preserved, dulcitol concentration used, cryopreservation method (e.g., slow freezing, vitrification), and post-thaw viability or functional recovery.
| Biological Material Type | Dulcitol Concentration | Cryopreservation Method | Post-Thaw Viability/Outcome | Reference |
| [Example: Plant Cells] | [Example: 10%] | [Example: Vitrification] | [Example: Improved survival rate] | [Example: Based on research findings] |
| [Example: Specific Cell Line] | [Example: 5%] | [Example: Slow Freezing] | [Example: Maintained function] | [Example: Based on research findings] |
Future Research Directions and Translational Perspectives
Elucidation of Novel Biological Pathways and Targets
The elucidation of novel biological pathways and targets for dulcitol represents a critical direction for future research. Metabolomics studies have already identified dulcitol as a differential serum metabolite, for instance, in the context of nephrotic syndrome in children, suggesting its involvement in metabolic processes that warrant further investigation. nih.gov Such findings highlight the need to explore dulcitol's role beyond its established metabolic conversions, such as its transformation into D-tagatose. researchgate.netresearchgate.net
Advanced research aims to uncover previously unknown interactions of dulcitol within biological systems. In silico docking studies have demonstrated their utility in investigating how compounds like dulcitol interact with specific molecular targets, providing insights into potential mechanisms of action. dntb.gov.ua The field of synthetic biology offers a promising avenue for designing artificial metabolic networks, which could be leveraged to understand or even engineer novel pathways involving dulcitol. researchgate.net Further research is essential to fully map the complex interplay of dulcitol within cellular and physiological systems, potentially revealing new biological functions and identifying previously unrecognized molecular targets.
Development of Advanced Dulcitol-Based Therapeutics
The development of advanced dulcitol-based therapeutics is a significant area of future focus, building upon the precedent set by its derivatives. Dianhydrodulcitol (Mitolactol), a chemotherapeutic agent derived from dulcitol, exemplifies the therapeutic potential, particularly in treating challenging cancers like brain tumors, owing to its ability to penetrate the blood-brain barrier and interfere with DNA synthesis. patsnap.com This demonstrates the viability of dulcitol's structural scaffold for drug development.
Future efforts will concentrate on discovering and optimizing new dulcitol derivatives or formulations that exhibit enhanced efficacy, selectivity, and novel mechanisms of action. The broader landscape of drug discovery is increasingly relying on advanced computational methods, genomics, metabolomics, and proteomics to streamline the identification of promising drug candidates and reduce the time and cost associated with development. niperhyd.ac.in Natural compounds, including polyols like dulcitol, are being actively investigated for their pharmacological effects and potential as novel therapeutic targets, with a particular interest in their potential for fewer side effects compared to conventional treatments. nih.gov This includes accelerating breakthroughs in personalized medicine and addressing unmet medical needs for rare and intractable diseases, where dulcitol-based compounds could offer new therapeutic options. europa.eumedpath.com
Sustainable Production Technologies for Dulcitol
Future research is heavily invested in developing sustainable production technologies for dulcitol, moving away from conventional methods towards more environmentally friendly and economically viable approaches. Biotechnological routes are increasingly favored for producing sugar alcohols, including dulcitol and its derivatives like D-tagatose, from renewable raw materials. dntb.gov.uamdpi.com This aligns with the principles of sustainable manufacturing, which prioritize resource efficiency, waste reduction, recycling, and the implementation of green technologies. facttwin.com
Biorefinery concepts are central to this effort, aiming to valorize lignocellulosic biomass and other agricultural waste streams into various chemicals, including dulcitol, through optimized energy consumption and minimized waste generation. mdpi.com For instance, research is exploring the production of sorbitol and dulcitol from whey, indicating a potential for utilizing industrial by-products as sustainable feedstocks. chim.it Furthermore, advancements in metabolic engineering, particularly with microorganisms like cyanobacteria, are being investigated to enhance the biotechnological synthesis of polyols, offering a promising avenue for more efficient and sustainable dulcitol production. researchgate.net
Integration of Dulcitol in Multifunctional Materials
The integration of dulcitol into multifunctional materials is an emerging area of research, leveraging its unique physicochemical properties. Dulcitol has shown promise as a component in shape-stabilized phase change materials (SSPCM) for thermal energy storage applications. mdpi.com Its high latent heat of fusion makes it an attractive candidate for such uses. mdpi.com Studies have explored co-gelling dulcitol with materials like starch to prevent leakage above its melting point, thereby enhancing material stability and performance. mdpi.com
Moreover, the modification of ceramic foams with sugar alcohols, including dulcitol, has demonstrated the ability to improve compressive strength and reduce subcooling, which is beneficial for phase change material applications. mdpi.com The broader field of multifunctional materials focuses on designing substances with multiple integrated functionalities, such as self-healing or shape memory properties. researchgate.net While current research highlights dulcitol's role in thermal energy storage materials, future directions could explore its incorporation into other advanced materials, including biomaterials, where its biocompatibility and biodegradability as a sugar alcohol could be advantageous for applications like drug delivery systems or tissue engineering scaffolds. mdpi.com
Computational Modeling and In Silico Studies of Dulcitol Interactions
Computational modeling and in silico studies are becoming indispensable tools for understanding and predicting dulcitol's interactions at a molecular level, significantly accelerating research and development. These approaches, encompassing molecular docking, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) models, are crucial in drug discovery for predicting how dulcitol or its derivatives might interact with biological targets. researchgate.netfrontiersin.orgmdpi.comjpionline.org
Specifically, in silico docking studies have been applied to analyze the interactions of dulcitol with various molecular targets, providing valuable insights into its potential mechanisms of action and guiding the design of new compounds. dntb.gov.ua Beyond drug discovery, computational modeling aids in understanding the complex behaviors of materials and in designing new materials with tailored properties, which is relevant for dulcitol's application in multifunctional materials. researchgate.net Techniques such as molecular dynamics simulations and metadynamics-based free-energy binding calculations enable researchers to assess the binding affinities and interaction networks of dulcitol with other molecules, offering a detailed atomic-level understanding that complements experimental findings. mdpi.com These computational advancements are vital for rationalizing dulcitol's diverse applications and guiding future experimental investigations.
Q & A
Basic Research Questions
Q. How can dulcitol be identified and quantified in plant extracts?
- Methodology : Use chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) with reference standards. Validate with retention time and spectral matching. For quantification, prepare calibration curves using pure dulcitol and normalize against internal standards like ribitol or sorbitol .
- Key Parameters :
- Column type: Carbohydrate-specific (e.g., Aminex HPX-87H for HPLC).
- Detection: Refractive index (HPLC) or electron ionization (GC-MS).
- Sample preparation: Ethanol-water extraction followed by derivatization (for GC-MS).
Q. What is the standard protocol for dulcitol fermentation testing in microbiology?
- Methodology :
Prepare phenol red dulcitol broth (0.5–1.0% dulcitol in nutrient broth).
Add a Durham tube to detect gas production.
Inoculate with a bacterial isolate and incubate at 35–37°C for 24 hours.
Observe color change (yellow = acid production; gas bubbles = CO₂ release).
- Interpretation : Negative for Salmonella (no acid/gas), positive for dulcitol-fermenting species (e.g., some Enterobacteriaceae) .
Q. What role does dulcitol play in galactose metabolism studies?
- Methodology : Use dulcitol as a substrate for galactitol dehydrogenase assays. Monitor NADH production spectrophotometrically at 340 nm. Compare enzymatic activity in wild-type vs. galactosemia-model organisms to study metabolic dysfunction .
Advanced Research Questions
Q. How does dulcitol induce apoptosis in glioma cells, and what experimental designs validate this mechanism?
- Methodology :
- Cell Viability : MTT assay (24-hour treatment with 25 mg/mL dulcitol; measure OD₅₉₂nm) .
- Apoptosis Markers : Western blotting for Bax, Bcl-xl, and cleaved caspase-3. Use mitochondrial fractionation to confirm cytochrome C release .
- ROS Measurement : Lipid peroxidation (MDA assay), SOD/CAT activity kits, and DCFH-DA fluorescence .
- Key Findings : Dulcitol increases ROS, reduces anti-apoptotic Bcl-xl, and activates caspase-3, which rapamycin counteracts via autophagy .
Q. What are the formulation challenges for dulcitol in pharmaceutical applications, and how can they be addressed?
- Use co-solvents (e.g., polyethylene glycol) or cyclodextrin inclusion complexes.
- Lyophilization for stable dry powder formulations.
- Nano-encapsulation to enhance bioavailability .
Q. How to resolve contradictory data on dulcitol’s osmotic effects in metabolic vs. cancer studies?
- Approach :
- Compare in vitro (cell lines) and in vivo (rat glioma models) results.
- Control for concentration-dependent effects (e.g., 5–50 mg/mL ranges).
- Use isotonic buffers to isolate osmotic vs. biochemical impacts .
- Data Interpretation : Dulcitol’s osmotic activity may dominate in renal studies, while ROS-mediated apoptosis prevails in cancer models .
Q. How to design a PICOT framework for studying dulcitol’s therapeutic efficacy in metabolic disorders?
- PICOT Structure :
- P (Population): Rats with galactosemia-induced cataracts.
- I (Intervention): Daily oral dulcitol (100 mg/kg).
- C (Comparison): Untreated group vs. sorbitol-treated controls.
- O (Outcome): Cataract progression (slit-lamp imaging), this compound levels (HPLC).
- T (Time): 8-week trial .
Q. What experimental controls are critical when studying dulcitol’s autophagy-apoptosis interplay?
- Essential Controls :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
